molecular formula C11H11N5O2 B15325892 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Cat. No.: B15325892
M. Wt: 245.24 g/mol
InChI Key: YINSCHQESVEVGR-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that combines a pyridine ring with a purine structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyridine ring with a purine structure, which may confer unique biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-(5-methoxypyridin-3-yl)-1,2,3,7-tetrahydropurin-6-one

InChI

InChI=1S/C11H11N5O2/c1-18-7-2-6(3-12-4-7)9-15-10-8(11(17)16-9)13-5-14-10/h2-5,9,15H,1H3,(H,13,14)(H,16,17)

InChI Key

YINSCHQESVEVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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